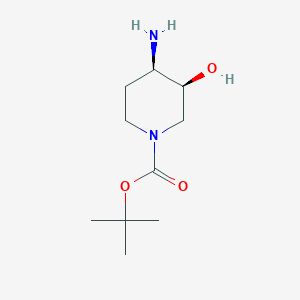

cis-4-Amino-1-boc-3-hydroxypiperidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (3S,4R)-4-amino-3-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-4-7(11)8(13)6-12/h7-8,13H,4-6,11H2,1-3H3/t7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KREUZCYJWPQPJX-SFYZADRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to cis-4-Amino-1-boc-3-hydroxypiperidine: Synthesis, Properties, and Applications in Drug Discovery

This in-depth technical guide provides a comprehensive overview of cis-4-Amino-1-boc-3-hydroxypiperidine, a chiral piperidine derivative of significant interest to researchers, scientists, and professionals in drug development. This document delves into its precise chemical identity, physicochemical properties, stereoselective synthesis, and critical applications as a key building block in the creation of novel therapeutics.

Chemical Identity and Structure

The designation "this compound" refers to a piperidine ring substituted with an amino group at the 4-position and a hydroxyl group at the 3-position, with these two substituents in a cis relative stereochemistry. The nitrogen atom of the piperidine ring is protected by a tert-butoxycarbonyl (Boc) group. The IUPAC name for the most commonly referenced cis isomer is tert-butyl (3R,4S)-4-amino-3-hydroxypiperidine-1-carboxylate .

The Boc protecting group is crucial for synthetic applications as it deactivates the piperidine nitrogen, preventing it from undergoing undesired reactions, while it can be readily removed under acidic conditions to allow for further functionalization.[1]

Molecular Structure:

References

An In-Depth Technical Guide to the Synthesis of cis-4-Amino-1-boc-3-hydroxypiperidine

Abstract

The cis-4-amino-3-hydroxypiperidine scaffold is a privileged structural motif found in a multitude of biologically active molecules and serves as a critical building block in modern drug discovery. Its rigid, chair-like conformation and defined stereochemical presentation of amino and hydroxyl groups make it an ideal component for creating high-affinity ligands for various biological targets, most notably Dipeptidyl Peptidase IV (DPP-IV).[1][2] Inhibition of DPP-IV is a validated therapeutic strategy for the management of type 2 diabetes.[3] This guide provides a comprehensive overview of the primary synthetic strategies for accessing the N-Boc protected derivative, cis-4-Amino-1-boc-3-hydroxypiperidine. We will delve into the mechanistic underpinnings of key stereoselective transformations, compare various synthetic routes, and provide a detailed, field-proven experimental protocol for its preparation, aimed at researchers, chemists, and professionals in pharmaceutical development.

Introduction: The Strategic Importance of a Privileged Scaffold

The piperidine ring is one of the most ubiquitous N-heterocycles in medicinal chemistry, prized for its favorable physicochemical properties and its ability to act as a versatile scaffold.[4] The introduction of substituents with controlled stereochemistry dramatically increases its structural complexity and potential for specific molecular interactions. The cis-1,2-aminoalcohol functionality on the 4-amino-3-hydroxypiperidine core is particularly significant. This arrangement allows for precise hydrogen bonding interactions within enzyme active sites, making it a cornerstone for the design of potent and selective inhibitors.

The primary driver for the synthesis of this compound is its role as a key intermediate in the synthesis of several DPP-IV inhibitors, a class of oral anti-diabetic drugs.[3][5] The Boc (tert-butyloxycarbonyl) protecting group on the ring nitrogen serves two essential functions: it deactivates the otherwise reactive secondary amine, preventing side reactions, and its lipophilicity improves solubility in organic solvents commonly used in synthesis. The challenge and focus of any synthetic approach are the diastereoselective construction of the two contiguous stereocenters at the C3 and C4 positions to achieve the desired cis relationship.

Retrosynthetic Analysis and Strategic Overview

The synthesis of this target molecule hinges on the stereocontrolled introduction of the amine and hydroxyl groups. Several retrosynthetic strategies can be envisioned, each with distinct advantages and challenges related to starting material availability, scalability, and stereochemical control.

Figure 1: Key retrosynthetic strategies for this compound.

-

Diastereoselective Reduction: This is arguably the most direct approach, involving the reduction of a 1-Boc-4-aminopiperidin-3-one precursor. The key challenge lies in controlling the facial selectivity of the hydride attack on the carbonyl to favor the formation of the cis-alcohol.

-

Epoxide Ring-Opening: This classic and reliable strategy involves the synthesis of a 1-Boc-3,4-epoxypiperidine intermediate. Subsequent regioselective opening of the epoxide at the C4 position with an amine nucleophile proceeds via an SN2 mechanism, yielding the trans product, which, depending on the epoxide's stereochemistry, can lead to the desired cis-amino alcohol relationship in the final product structure.[6]

-

Chiral Pool Synthesis: This elegant approach utilizes readily available chiral starting materials, such as amino acids or sugars, to construct the piperidine ring with the desired absolute and relative stereochemistry already installed. For instance, L-glutamic acid can be elaborated through a series of steps including reduction and cyclization to form the target scaffold.

Deep Dive into Synthetic Methodologies

Strategy 1: Diastereoselective Reduction of 4-Aminopiperidin-3-ones

This pathway begins with a commercially available or readily synthesized N-Boc-4-piperidone. The core of this strategy is the introduction of an amino group (or a precursor) at the C4 position, followed by the stereoselective reduction of the C3-ketone.

Figure 2: Workflow for the diastereoselective reduction strategy.

Causality Behind Experimental Choices:

-

Introduction of the Amino Group: A common method is the reductive amination of N-Boc-4-piperidone.[7] However, to generate the required 4-aminopiperidin-3-one, a multi-step sequence is often necessary. An alternative involves forming an enamine from N-Boc-4-piperidone, which can then be functionalized.

-

Stereoselective Reduction: The reduction of the C3-ketone is the crucial stereochemistry-determining step. Simple reducing agents like sodium borohydride (NaBH₄) may give mixtures of cis and trans isomers. The diastereoselectivity is governed by Felkin-Anh-type models, where the hydride attacks from the less sterically hindered face. The bulky Boc group and the C4-amino substituent heavily influence the conformational equilibrium of the ring and thus the direction of attack. In many cases, the reduction of an N-protected 4-aminopiperidin-3-one favors the desired cis product due to axial attack of the hydride on the conformer where the C4 substituent is equatorial.

Strategy 2: Regioselective Epoxide Ring-Opening

This robust method offers excellent control over stereochemistry. The synthesis typically starts from N-Boc-3-pyridinol or a related precursor, which is hydrogenated to form 1-Boc-piperidin-3-ol. This alcohol is then converted into an epoxide, which is subsequently opened.

Figure 3: Workflow for the epoxide ring-opening strategy.

Causality Behind Experimental Choices:

-

Epoxidation: The olefin precursor is treated with an epoxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA). The stereochemical outcome of this step is critical.

-

Nucleophilic Opening: The epoxide is opened by an amine nucleophile. According to the Fürst-Plattner rule for cyclic systems, nucleophilic attack on epoxides generally occurs in a trans-diaxial fashion. Therefore, to obtain the cis-4-amino-3-hydroxy product, the reaction must be designed such that the amine attacks the C4 position, leading to the hydroxyl group at C3 and the amino group at C4 being on opposite faces of the ring from the perspective of the SN2 attack, resulting in the desired overall cis relationship in the most stable chair conformation. A facile approach involves the regioselective ring opening of N-benzyl-3-methyl-3,4-epoxi-piperidine.[6]

Recommended Experimental Protocol: Synthesis via Epoxide Intermediate

This protocol is a robust and scalable method adapted from established literature procedures. It provides a reliable route to the target compound with good control over diastereoselectivity.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| N-Boc-piperidin-3-ol | >98% | Commercial | |

| p-Toluenesulfonyl chloride | >99% | Commercial | |

| Triethylamine (TEA) | >99.5% | Commercial | Distill before use |

| Dichloromethane (DCM) | Anhydrous | Commercial | |

| Sodium Methoxide (NaOMe) | >97% | Commercial | |

| Methanol (MeOH) | Anhydrous | Commercial | |

| m-Chloroperoxybenzoic acid (m-CPBA) | 70-77% | Commercial | |

| Benzylamine | >99% | Commercial | |

| Lithium Perchlorate (LiClO₄) | >99% | Commercial | |

| Acetonitrile | Anhydrous | Commercial | |

| Palladium on Carbon (Pd/C) | 10 wt. % | Commercial | |

| Di-tert-butyl dicarbonate (Boc₂O) | >98% | Commercial |

Step-by-Step Procedure

Step 1: Tosylation of N-Boc-piperidin-3-ol

-

Dissolve N-Boc-piperidin-3-ol (1.0 eq) in anhydrous DCM (5 mL/mmol) in a round-bottom flask under a nitrogen atmosphere and cool to 0 °C.

-

Add triethylamine (1.5 eq) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq).

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC. Upon completion, quench with water and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude tosylate, which is used directly in the next step.

Step 2: Formation of 1-Boc-3,4-epoxypiperidine

-

Dissolve the crude tosylate from Step 1 in anhydrous methanol (10 mL/mmol).

-

Add sodium methoxide (2.0 eq) and stir the mixture at room temperature for 4-6 hours. This step involves an elimination to form an olefin, followed by in-situ epoxidation in some related procedures, or more commonly, the olefin is isolated first. A more direct route is the epoxidation of the corresponding olefin formed via dehydration.

-

Alternative Olefin Formation & Epoxidation: Dehydrate N-Boc-piperidin-3-ol to form 1-Boc-1,2,3,4-tetrahydropyridine. Dissolve this olefin (1.0 eq) in DCM (10 mL/mmol) and cool to 0 °C.

-

Add m-CPBA (1.3 eq) portion-wise and stir at 0 °C for 4 hours.

-

Quench the reaction with a saturated aqueous solution of Na₂S₂O₃, followed by saturated NaHCO₃. Extract with DCM, dry the combined organic layers, and concentrate to yield the crude epoxide. Purify by column chromatography.

Step 3: Ring-Opening with Benzylamine

-

Dissolve the purified 1-Boc-3,4-epoxypiperidine (1.0 eq) in acetonitrile (10 mL/mmol).

-

Add benzylamine (1.5 eq) and lithium perchlorate (1.0 eq). The lithium salt acts as a Lewis acid to activate the epoxide and improve regioselectivity.

-

Heat the reaction mixture to 60-70 °C and stir for 8-12 hours.

-

Cool to room temperature and concentrate the solvent in vacuo.

-

Purify the resulting crude amino alcohol by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield trans-4-(benzylamino)-1-Boc-piperidin-3-ol. The stereochemistry here refers to the relationship established by the SN2 attack.

Step 4: Debenzylation and Final Product Formation

-

Dissolve the product from Step 3 (1.0 eq) in methanol (15 mL/mmol).

-

Add Pd/C (10 mol %) to the solution.

-

Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) for 16-24 hours at room temperature.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

-

Concentrate the filtrate to yield the final product, This compound , which can be further purified by crystallization or chromatography if necessary.

Comparison of Synthetic Routes

| Parameter | Diastereoselective Reduction | Epoxide Ring-Opening | Chiral Pool Synthesis |

| Overall Yield | Moderate to Good | Good to Excellent | Moderate |

| Number of Steps | 3 - 5 | 4 - 6 | 6 - 8+ |

| Stereocontrol | Good, but highly dependent on substrate and reagent. | Excellent, predictable stereochemical outcome.[6] | Excellent, absolute stereochemistry is pre-determined. |

| Scalability | Potentially high, but may require optimization of reduction conditions. | High, well-established and reliable reactions. | Lower, often involves more complex transformations and costly starting materials. |

| Key Advantage | Potentially shorter route. | High diastereoselectivity and reliability. | Unambiguous control of absolute stereochemistry. |

| Key Challenge | Achieving high cis:trans ratio in the reduction step. | Regioselectivity of the epoxide opening. | Length of the synthetic sequence. |

Conclusion

The synthesis of this compound is a task of significant importance for the pharmaceutical industry, providing a key building block for potent DPP-IV inhibitors. While several strategies exist, the choice of route depends on the specific requirements of the project, including scale, cost, and the need for absolute stereochemical purity. The diastereoselective reduction of a 4-aminopiperidin-3-one offers a direct and potentially shorter route, though it may require careful optimization to achieve high selectivity. In contrast, the ring-opening of a cyclic epoxide provides a highly reliable and predictable method for establishing the desired cis-1,2-aminoalcohol stereochemistry, making it a preferred route in many applications. For enantiopure synthesis, chiral pool strategies, though often longer, remain a gold standard. The continued development of novel catalytic and stereoselective methods will undoubtedly lead to even more efficient and elegant syntheses of this valuable molecular scaffold.

References

- 1. Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia [en.wikipedia.org]

- 3. oatext.com [oatext.com]

- 4. Stereoselective synthesis of 3,4-disubstituted and 3,4,5-trisubstituted piperidines by Lewis acid-catalysed ene cyclisation of 4-aza-1,7-dienes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

A Senior Application Scientist's Guide to cis-4-Amino-1-boc-3-hydroxypiperidine: A Privileged Scaffold in Modern Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic agents with enhanced efficacy and specificity is a perpetual endeavor. Within the vast arsenal of molecular building blocks, the piperidine scaffold holds a place of distinction, prized for its prevalence in numerous FDA-approved drugs and its ability to confer favorable pharmacokinetic properties. This guide provides an in-depth technical overview of a particularly valuable derivative: cis-4-Amino-1-boc-3-hydroxypiperidine.

The strategic placement of the amino and hydroxyl groups in a cis-relationship on the piperidine ring, combined with the presence of the versatile tert-butoxycarbonyl (Boc) protecting group, renders this molecule a highly sought-after intermediate in the synthesis of complex, biologically active compounds.[1] Its inherent chirality and functional group handles allow for precise, three-dimensional elaboration, making it a cornerstone in the development of targeted therapies, most notably in the realm of kinase inhibitors.[1]

This document, intended for researchers, scientists, and drug development professionals, will delve into the core physicochemical properties, synthesis, purification, characterization, and applications of this compound, offering field-proven insights into its strategic deployment in drug discovery programs.

Physicochemical Properties

A clear understanding of the fundamental properties of a building block is paramount for its effective utilization in synthesis. The key physicochemical data for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₂₀N₂O₃ | [2] |

| Molecular Weight | 216.28 g/mol | [2] |

| CAS Number | 1161932-04-2 ((3S,4S)-enantiomer) | [1][2] |

| Appearance | Typically a solid | |

| Solubility | Soluble in various organic solvents | [3] |

It is crucial to note that while the molecular weight is consistent across all stereoisomers, the CAS number is specific to each enantiomer. The (3S,4S)-enantiomer is a commonly utilized form in the synthesis of chiral drug molecules.

Synthesis of this compound

The stereoselective synthesis of this compound is a critical undertaking, as the precise spatial arrangement of the amino and hydroxyl groups is often essential for biological activity. Several synthetic strategies have been developed, each with its own merits and challenges. Here, we explore two prominent approaches: chiral resolution of a racemic mixture and asymmetric synthesis from a chiral precursor.

Synthetic Workflow Overview

References

A Technical Guide to the Spectroscopic Characterization of cis-4-Amino-1-boc-3-hydroxypiperidine

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data required for the structural elucidation and quality control of cis-4-Amino-1-boc-3-hydroxypiperidine. As a valuable chiral building block in medicinal chemistry, rigorous characterization of this compound is paramount. This document outlines detailed methodologies and expert interpretations for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices is explained, and all protocols are designed as self-validating systems to ensure data integrity.

Introduction and Molecular Structure

This compound is a key synthetic intermediate used in the development of various pharmaceutical agents. Its piperidine core is a common motif in bioactive molecules, and the specific cis stereochemical relationship between the C3-hydroxyl and C4-amino groups, along with the orthogonal Boc protecting group, makes it a versatile synthon for creating complex molecular architectures.

Accurate spectroscopic characterization is critical to confirm the molecular structure, verify the cis-stereochemistry, and assess the purity of the material. This guide provides the foundational spectroscopic data and interpretation necessary for these tasks.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the following atom numbering scheme will be used throughout this guide.

Figure 1: Molecular structure of this compound with key atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of this molecule, particularly for confirming the relative stereochemistry of the C3 and C4 substituents.

¹H NMR Spectroscopy

Proton NMR provides information on the chemical environment of each hydrogen atom, their connectivity through spin-spin coupling, and their relative abundance.

Table 1: Representative ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Key Insights |

|---|---|---|---|---|

| ~3.80 | br d | 1H | H-2eq | Deshielded by adjacent Boc-N. |

| ~3.65 | m | 1H | H-3 | Coupled to OH, H-2, and H-4 protons. |

| ~3.55 | br d | 1H | H-6eq | Deshielded by adjacent Boc-N. |

| ~2.90 | m | 1H | H-4 | Coupled to H-3, H-5, and NH₂ protons. |

| ~2.75 | m | 2H | H-2ax, H-6ax | Overlapping signals, shielded relative to equatorial protons. |

| ~1.70 | m | 1H | H-5eq | |

| ~1.40 | s | 9H | C(CH ₃)₃ | Characteristic singlet for the Boc group. |

| ~1.25 | m | 1H | H-5ax |

| (Variable) | br s | 3H | OH , NH ₂ | Broad, exchangeable protons. Position is concentration/temperature dependent. |

Interpretation and Causality:

The cis configuration is primarily confirmed by the coupling constant between H-3 and H-4. For a cis relationship on a piperidine ring in a chair conformation, H-3 (axial) and H-4 (equatorial) would exhibit a small coupling constant (J₃,₄ ≈ 2-5 Hz). In contrast, a trans relationship (diaxial) would show a much larger coupling (J₃,₄ ≈ 8-12 Hz).

The use of DMSO-d₆ as a solvent is a deliberate choice. Unlike CDCl₃, it helps in resolving the O-H and N-H proton signals which might otherwise exchange too rapidly or overlap with other signals. These exchangeable protons can be confirmed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum; the OH and NH₂ signals will disappear.[1]

Experimental Protocol: ¹H NMR Data Acquisition

-

Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

Shimming: Shim the magnetic field to optimize homogeneity, using the deuterium lock signal from the solvent.

-

Acquisition: Acquire the spectrum at 25 °C. Reference the spectrum to the residual DMSO solvent peak at δ 2.50 ppm.

-

D₂O Exchange (Optional but Recommended): Add one drop of D₂O to the NMR tube, shake gently, and re-acquire the spectrum to confirm the identity of OH and NH₂ protons.

Figure 2: Standard workflow for ¹H NMR sample preparation and data acquisition.

¹³C NMR Spectroscopy

Carbon NMR provides information on the number of unique carbon environments in the molecule.

Table 2: Representative ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Carbon Assignment | Key Insights |

|---|---|---|

| 154.0 | C =O (Boc) | Carbonyl carbon of the carbamate. |

| 78.5 | C (CH₃)₃ (Boc) | Quaternary carbon of the Boc group. |

| 68.0 | C-3 | Carbon bearing the hydroxyl group, deshielded by oxygen. |

| 52.5 | C-4 | Carbon bearing the amino group. |

| 45.0 | C-2 | Adjacent to the Boc-protected nitrogen. |

| 43.8 | C-6 | Adjacent to the Boc-protected nitrogen. |

| 32.0 | C-5 | Aliphatic piperidine carbon. |

| 28.1 | C(C H₃)₃ (Boc) | Methyl carbons of the Boc group. |

Interpretation and Causality:

The spectrum is expected to show 8 distinct signals, corresponding to the 10 carbon atoms in the molecule (the three methyls of the Boc group are chemically equivalent, and C-2/C-6 may be nearly equivalent depending on ring dynamics). The chemical shifts are consistent with known values for substituted piperidines and Boc-protected amines.[2] The downfield shifts of C-3 and the Boc carbonyl carbon are due to the deshielding effects of the attached electronegative oxygen atoms.

Experimental Protocol: ¹³C NMR Data Acquisition

-

Sample and Instrument: Use the same sample and spectrometer as for the ¹H NMR.

-

Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans will be required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

-

Processing: Reference the spectrum to the DMSO-d₆ solvent peak at δ 39.52 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Table 3: Key IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 3400 - 3200 | O-H and N-H stretch | Alcohol (OH) & Amine (NH₂) | Strong, Broad |

| 2975 - 2850 | C-H stretch (aliphatic) | CH, CH₂, CH₃ | Medium-Strong |

| ~1680 | C=O stretch | Carbamate (Boc group) | Strong, Sharp |

| 1450 - 1360 | C-H bend | Aliphatic | Medium |

| 1250 - 1050 | C-O and C-N stretch | Alcohol & Amine/Carbamate | Medium-Strong |

Interpretation and Causality:

The most informative region is above 1600 cm⁻¹.[3]

-

O-H and N-H Region: A very broad, strong absorption between 3400-3200 cm⁻¹ is a hallmark of this molecule, resulting from the overlapping stretching vibrations of the O-H and N-H bonds. The broadness is due to intermolecular and intramolecular hydrogen bonding. A primary amine (R-NH₂) often shows two distinct peaks in this region, which may be visible as "shoulders" on the broader O-H peak.[4]

-

C=O Region: A strong, sharp peak around 1680 cm⁻¹ is characteristic of the carbonyl stretch of the Boc protecting group.[5] Its position confirms the presence of the carbamate functional group.

-

Fingerprint Region: The complex region below 1500 cm⁻¹ contains C-O and C-N stretching and various bending vibrations that are unique to the molecule's overall structure.[5]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Instrument Preparation: Record a background spectrum on the clean ATR crystal. This is a critical self-validating step to subtract atmospheric H₂O and CO₂ signals.

-

Sample Application: Place a small amount of the solid or neat oil sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and collect the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its structure through fragmentation analysis. Electrospray Ionization (ESI) is the preferred method for this polar, non-volatile molecule.

Table 4: Expected ESI-MS Data (Positive Ion Mode)

| m/z (mass-to-charge) | Ion Identity | Interpretation |

|---|---|---|

| 217.16 | [M+H]⁺ | Protonated molecular ion. Confirms the molecular weight (216.29 g/mol ). |

| 161.10 | [M+H - C₄H₈]⁺ | Loss of isobutylene (56 Da) from the Boc group. A characteristic fragmentation. |

| 117.09 | [M+H - Boc]⁺ | Loss of the entire Boc group (100 Da). Results in the protonated piperidine core. |

| 100.09 | [M+H - Boc - H₂O]⁺ | Subsequent loss of water from the deprotected core. |

Interpretation and Causality:

In positive mode ESI-MS, the molecule readily accepts a proton to form the molecular ion [M+H]⁺ at m/z 217. The tert-butyl group is prone to facile fragmentation. The most characteristic fragmentation pathway for Boc-protected amines involves the loss of isobutylene (56 Da) or the entire Boc group as CO₂ and isobutylene (100 Da).[6][7] Observing these specific neutral losses provides strong evidence for the presence and location of the Boc protecting group.

Figure 3: Proposed major fragmentation pathway for this compound in ESI-MS.

Experimental Protocol: ESI-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid. The acid is crucial for promoting protonation.

-

Instrumentation: Infuse the sample solution into an ESI-equipped mass spectrometer (e.g., Q-TOF or Ion Trap).

-

Data Acquisition: Acquire the spectrum in positive ion mode over a mass range of m/z 50-500.

-

Tandem MS (MS/MS): For unambiguous confirmation, isolate the parent ion [M+H]⁺ (m/z 217.16) and subject it to collision-induced dissociation (CID) to observe the expected fragment ions (m/z 161.10, 117.09).

Conclusion

The combination of NMR, IR, and MS provides a complete and unambiguous characterization of this compound. ¹H NMR confirms the crucial cis-stereochemistry through analysis of coupling constants. ¹³C NMR verifies the carbon skeleton. IR spectroscopy identifies all key functional groups (OH, NH₂, Boc-carbamate), and mass spectrometry confirms the molecular weight and the presence of the Boc group through its characteristic fragmentation pattern. The integrated use of these techniques, guided by the robust protocols outlined herein, ensures the structural integrity and quality of this important chemical building block for pharmaceutical research and development.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Interpreting IR Spectra [chemistrysteps.com]

- 4. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]

- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 6. Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Stereochemistry of cis-4-Amino-1-boc-3-hydroxypiperidine

An In-depth Technical Guide to the

Abstract

Substituted piperidines are privileged scaffolds in modern medicinal chemistry, forming the core of numerous approved therapeutics. Among these, cis-4-Amino-1-boc-3-hydroxypiperidine stands out as a critical chiral building block, prized for its densely functionalized and stereochemically defined structure. The precise spatial arrangement of its amino and hydroxyl groups is fundamental to its utility, dictating the binding interactions of the final active pharmaceutical ingredients (APIs) with their biological targets. This guide provides a detailed exploration of the stereochemical nuances of this molecule, from its fundamental conformational preferences to the analytical methodologies required for its unambiguous characterization. It is intended for researchers, chemists, and drug development professionals who utilize this synthon and require a deep, field-proven understanding of its three-dimensional nature.

Core Stereochemical and Conformational Landscape

The stereochemistry of this compound is defined by two contiguous stereocenters at the C3 and C4 positions. The "cis" descriptor denotes the relative configuration where the hydroxyl and amino groups reside on the same face of the piperidine ring. This arrangement gives rise to a pair of enantiomers: (3R, 4S) and (3S, 4R). The successful application of this molecule in drug synthesis hinges on the precise control of both this relative cis stereochemistry and the absolute configuration of the desired enantiomer.[1][2]

The Dominant Chair Conformation

Like most saturated six-membered heterocycles, the piperidine ring adopts a low-energy chair conformation to minimize torsional and steric strain. The conformational equilibrium is heavily influenced by the substituents, particularly the sterically demanding tert-butoxycarbonyl (Boc) group on the ring nitrogen.

-

Influence of the N-Boc Group: The bulky Boc group has a strong energetic preference for the equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial protons at C2 and C6. This preference effectively "locks" the ring into a specific chair conformation.

-

Intramolecular Hydrogen Bonding: A key stabilizing feature of the cis-3,4-amino alcohol motif is the potential for an intramolecular hydrogen bond between the C3-hydroxyl group (as the donor) and the C4-amino group (as the acceptor). For this interaction to occur, the groups must be able to approach each other closely. In the dominant chair conformation where the Boc group is equatorial, this hydrogen bond is most effectively formed when the C3-hydroxyl group is in an axial position and the C4-amino group is in an equatorial position. This arrangement minimizes the O-N distance while satisfying the steric demands of the other ring substituents.

The interplay of these forces results in a heavily biased conformational equilibrium, favoring the chair form where the Boc group and the amino group are equatorial, and the hydroxyl group is axial.

Synthetic Strategies and Stereocontrol

Achieving high stereochemical fidelity is the primary challenge in synthesizing this compound. The literature describes several effective strategies for controlling both the relative (cis) and absolute stereochemistry:

-

Asymmetric Reduction: A common and powerful method involves the stereoselective reduction of a prochiral ketone precursor, N-Boc-4-aminopiperidin-3-one. The use of chiral reducing agents or catalysts can favor the formation of one enantiomer of the cis product.[3][4]

-

Chiral Pool Synthesis: This approach utilizes naturally occurring chiral molecules, such as amino acids or sugars (e.g., 2-deoxy-D-ribose), as starting materials.[1][5] The inherent stereochemistry of the starting material is transferred through a series of reactions to establish the desired configuration in the final piperidine product.

-

Resolution Techniques: In this classic strategy, a racemic mixture of the target molecule or an intermediate is prepared and then separated into its constituent enantiomers. This can be achieved through:

-

Classical Resolution: Formation of diastereomeric salts with a chiral resolving agent (e.g., tartaric acid or camphorsulfonic acid), which can then be separated by crystallization.[4]

-

Biocatalytic Resolution: Use of enzymes that selectively react with only one enantiomer of the racemic mixture, allowing for the separation of the unreacted enantiomer.[1][6]

-

Analytical Verification of Stereochemistry

A multi-pronged analytical approach is essential to unambiguously confirm the structure, conformation, and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the relative stereochemistry and dominant conformation in solution.

Expertise in Action: Interpreting Coupling Constants The key to confirming the cis configuration and the axial/equatorial positions of the C3 and C4 protons lies in the ³J coupling constants. The magnitude of the coupling between H3 and H4 is dictated by their dihedral angle, as described by the Karplus equation.

-

A large coupling constant (³J ≈ 8-12 Hz) indicates an anti-periplanar (180°) relationship, which is characteristic of two protons in a trans-diaxial arrangement.

-

A small coupling constant (³J ≈ 2-5 Hz) indicates a synclinal or gauche (~60°) relationship, characteristic of an axial-equatorial or equatorial-equatorial arrangement.

For the major conformer of this compound (with an axial C3-OH and equatorial C4-NH2), the corresponding protons (H3 and H4) would be equatorial and axial, respectively. This would result in a small ³J(H3,H4) coupling constant, providing strong evidence for the cis relationship.

Data Presentation: Representative NMR Data

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Inferred Position |

| H3 | ~3.85 | m | ³J(H3,H4) ≈ 3.5 | Equatorial |

| H4 | ~2.90 | m | ³J(H4,H3) ≈ 3.5 | Axial |

| Ring CH₂ (ax) | ~1.40-1.60 | m | - | Axial |

| Ring CH₂ (eq) | ~1.80-2.00 | m | - | Equatorial |

| N-CH₂ (ax) | ~2.70-2.90 | m | - | Axial |

| N-CH₂ (eq) | ~3.90-4.10 | m | - | Equatorial |

| Boc-(CH₃)₃ | ~1.45 | s | - | - |

Note: These are typical, illustrative values. Actual shifts can vary based on solvent and other conditions.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆). DMSO is often preferred as it can help resolve OH and NH protons.

-

1D ¹H NMR Acquisition: Acquire a standard proton spectrum to observe chemical shifts, integrations, and multiplicities.

-

2D COSY Acquisition: Run a Correlation Spectroscopy (COSY) experiment to establish proton-proton spin coupling networks and confirm connectivity within the piperidine ring.

-

2D NOESY/ROESY Acquisition: Acquire a Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) spectrum. This is critical for confirming stereochemistry. A cross-peak between H3 and H4 indicates they are close in space, providing definitive proof of their cis relationship.

-

Data Analysis: Integrate peaks, measure coupling constants, and analyze 2D correlations to build a complete model of the molecule's structure and conformation in solution.

Single Crystal X-ray Diffraction

While NMR provides data on the solution-state conformation, X-ray crystallography offers an unambiguous, solid-state picture of the molecular structure. It is the definitive method for determining both relative and absolute stereochemistry.[7][8]

Experimental Workflow: X-ray Crystallography

Protocol Steps:

-

Crystal Growth: Grow diffraction-quality single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a goniometer and cool it in a cryostream. Irradiate the crystal with monochromatic X-rays and collect the diffraction pattern on a detector.

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group.[9][10] The phase problem is solved to generate an initial electron density map, from which an atomic model is built and refined to best fit the experimental data.

-

Absolute Stereochemistry Determination: For chiral compounds crystallizing in non-centrosymmetric space groups, anomalous dispersion effects (the Flack parameter) can be used to determine the absolute configuration (e.g., distinguishing (3R, 4S) from (3S, 4R)) with high confidence.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the industry-standard technique for separating enantiomers and determining the enantiomeric excess (ee) of a chiral synthesis.

Expertise in Action: Selecting a Chiral Stationary Phase (CSP) The separation relies on the differential, transient diastereomeric interactions between the enantiomers and the chiral stationary phase. For a molecule like this compound, which contains hydrogen bond donors (OH, NH₂) and acceptors, polysaccharide-based or macrocyclic antibiotic-based CSPs are excellent starting points.

-

Polysaccharide-based CSPs (e.g., Chiralpak® series): Columns with coated or immobilized cellulose or amylose derivatives are highly versatile and often provide excellent separation for a wide range of compounds.

-

Macrocyclic Glycopeptide CSPs (e.g., CHIROBIOTIC™ series): Phases based on vancomycin or teicoplanin are particularly effective for polar molecules, especially those containing amino and hydroxyl groups, due to multiple interaction modes including hydrogen bonding, ionic, and steric interactions.[11]

Experimental Protocol: Chiral HPLC Method Development

-

Column Screening: Screen a selection of CSPs (e.g., Chiralpak IA, IB, IC; CHIROBIOTIC V, T) under normal-phase conditions.

-

Mobile Phase Optimization:

-

Start with a mobile phase of Hexane/Ethanol or Hexane/Isopropanol in a 90/10 ratio.

-

If separation is poor, systematically vary the alcohol content.

-

Add a small amount of an acidic or basic additive (e.g., 0.1% trifluoroacetic acid for an acidic compound or 0.1% diethylamine for a basic compound) to improve peak shape and resolution. The amino group in the target molecule makes a basic additive a logical choice.

-

-

Parameter Optimization: Adjust flow rate (typically 0.5-1.5 mL/min) and column temperature to fine-tune the separation and analysis time.

-

Quantification: Once baseline separation is achieved, inject a racemic standard to identify the peaks for each enantiomer. Analyze the synthetic sample and calculate the enantiomeric excess using the peak areas: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100.

Conclusion

The stereochemistry of this compound is a finely balanced interplay of relative configuration, conformational preference, and non-covalent interactions. Its structural integrity is dominated by a robust chair conformation, anchored by an equatorial Boc group and stabilized by an intramolecular hydrogen bond. A rigorous and orthogonal analytical workflow, combining the solution-state insights of high-field NMR, the definitive solid-state proof of X-ray crystallography, and the enantiomeric fidelity assessment by chiral HPLC, is indispensable for its complete characterization. For the drug development professional, a thorough command of these stereochemical principles and analytical techniques is not merely academic; it is a prerequisite for the reliable and successful application of this invaluable chiral building block in the synthesis of next-generation therapeutics.

References

- 1. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine_Chemicalbook [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. growingscience.com [growingscience.com]

- 9. Expression, purification, crystallization and preliminary X-ray diffraction analysis of acylpeptide hydrolase from Deinococcus radiodurans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Expression, purification, crystallization and preliminary X-ray crystallographic analysis of human histidine triad nucleotide-binding protein 2 (hHINT2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

Commercial availability of cis-4-Amino-1-boc-3-hydroxypiperidine

An In-depth Technical Guide to the Commercial Availability and Application of cis-4-Amino-1-boc-3-hydroxypiperidine

Introduction: The Strategic Value of a Trifunctional Scaffold

In the landscape of modern medicinal chemistry, the piperidine ring is one of the most prevalent saturated N-heterocyclic motifs found in FDA-approved pharmaceuticals.[1] Its conformational rigidity and ability to present substituents in well-defined three-dimensional space make it an invaluable scaffold. Within this class, tert-butyl cis-4-amino-3-hydroxypiperidine-1-carboxylate, hereafter referred to as cis-4A-1B-3HP, represents a particularly strategic building block. Its trifunctional nature—a Boc-protected ring nitrogen, a primary amino group at the C-4 position, and a hydroxyl group at the C-3 position—offers orthogonal handles for sequential chemical modification. The cis stereochemical relationship between the amino and hydroxyl groups provides a specific spatial arrangement that is critical for targeted binding interactions in drug discovery programs.

This guide provides an in-depth analysis of the commercial landscape for cis-4A-1B-3HP, outlines key synthetic considerations, specifies rigorous analytical methods for stereochemical verification, and explores its application as a versatile scaffold in pharmaceutical research.

Commercial Sourcing: Navigating Stereochemical Ambiguity

A significant challenge in procuring cis-4A-1B-3HP is the prevalence of its stereoisomers and structurally related analogues in commercial catalogs. Researchers must exercise extreme diligence to ensure they are sourcing the correct compound. Often, suppliers may list a generic name or a CAS number for a related isomer, leading to potential confusion.

Key Identifiers and Common Isomers:

It is critical to note that a single, universally recognized CAS number for the racemic cis isomer is not consistently cited across major suppliers. The CAS number 203503-03-1 has been associated with the general structure, but its stereochemistry is not always specified.[2] Researchers will more frequently encounter CAS numbers for the trans isomer or other derivatives.

| Compound Name | Isomerism | CAS Number | Notes |

| tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate | trans | 1007596-95-3 / 443955-98-4 | The most commonly available isomer.[3][4][5][6] |

| cis-1-Boc-4-aminomethyl -3-hydroxypiperidine | cis | 219985-15-6 | Contains an additional methylene linker.[] |

| cis-1-Boc-4-methylamino -3-hydroxypiperidine | cis | 933477-84-0 | The amino group is secondary (methylated).[8] |

| 4-Amino-3-hydroxypiperidine | (unprotected) | 1391004-19-5 | Lacks the Boc protecting group. |

Recommended Sourcing Workflow:

Due to this ambiguity, a systematic approach to procurement is essential. The following workflow is designed to ensure the acquisition of the correct cis isomer.

Caption: Recommended workflow for sourcing cis-4A-1B-3HP.

Synthesis and Stereochemical Control

The synthesis of 1,3,4-trisubstituted piperidines with defined stereochemistry is a non-trivial challenge. The key to accessing cis-4A-1B-3HP is the stereocontrolled introduction of the hydroxyl and amino groups. While proprietary industrial routes vary, a plausible and instructive strategy involves the regioselective opening of an epoxide intermediate, which locks in the required cis relationship.[9]

Generalized Synthetic Protocol:

-

Starting Material: The synthesis typically begins with the commercially available tert-butyl 4-oxopiperidine-1-carboxylate.

-

Epoxidation: The ketone is converted to an epoxide. This is often achieved via the Corey-Chaykovsky reaction using dimethylsulfoxonium ylide, which attacks the carbonyl to form the epoxide.

-

Regioselective Epoxide Opening: The epoxide is then opened with an amine nucleophile (e.g., benzylamine or a protected amine equivalent). The nucleophile attacks the less sterically hindered C-4 position, and the reaction proceeds with inversion of configuration. This step establishes the relative cis stereochemistry between the newly formed C-N bond and the C-O bond.

-

Deprotection/Final Functionalization: If a protecting group like benzylamine was used, it is removed via hydrogenolysis to reveal the primary amine at C-4, yielding the final product.

Caption: Plausible synthetic pathway to cis-4A-1B-3HP.

Quality Control: The Definitive Guide to Stereochemical Verification

Given the sourcing challenges, in-house analytical verification is not just recommended; it is essential. ¹H NMR spectroscopy is the most powerful tool for unambiguously distinguishing between the cis and trans diastereomers.

Protocol for ¹H NMR Analysis:

The key distinction lies in the coupling constant (J-value) between the protons at C-3 (H3) and C-4 (H4). This value is dictated by the dihedral angle between them, as described by the Karplus equation.

-

cis-Isomer: The H3 and H4 protons will have an axial-equatorial (or equatorial-axial) relationship. This results in a small dihedral angle and thus a small coupling constant (typically J = 2-5 Hz) .

-

trans-Isomer: In its most stable chair conformation, the substituents are di-equatorial, meaning the H3 and H4 protons are di-axial. This ~180° dihedral angle results in a large coupling constant (typically J = 8-12 Hz) .

Summary of Analytical Verification Methods:

| Technique | Purpose | Key Indicator for cis-4A-1B-3HP |

| ¹H NMR | Structure & Stereochemistry | Small coupling constant (J₃,₄ ≈ 2-5 Hz) between H3 and H4 protons. |

| ¹³C NMR | Structure Confirmation | Confirms the presence of 10 unique carbon signals (including Boc group). |

| Mass Spec (LC-MS) | Molecular Weight Verification | Detection of the [M+H]⁺ ion at m/z ≈ 217.15. |

| HPLC | Purity Assessment | A single major peak indicating >95% purity (or as specified). |

| FTIR | Functional Group ID | Characteristic stretches for O-H (~3400 cm⁻¹), N-H (~3300 cm⁻¹), and C=O of Boc group (~1680 cm⁻¹). |

Applications in Drug Discovery: A Scaffold for Innovation

The unique arrangement of functional groups in cis-4A-1B-3HP makes it a highly versatile starting point for generating libraries of complex molecules for structure-activity relationship (SAR) studies. The orthogonal protecting group strategy allows for selective chemical modifications at three distinct points.

-

Modification at C-4 Amino Group: The primary amine is a potent nucleophile, readily undergoing acylation, sulfonylation, reductive amination, and alkylation to explore substituents that can interact with specific pockets of a biological target.

-

Modification at C-3 Hydroxyl Group: The hydroxyl group can be converted into ethers or esters, or it can be oxidized to a ketone, providing another axis for structural diversification.

-

Modification at N-1 Ring Nitrogen: After the desired modifications at C-3 and C-4 are complete, the Boc group can be easily removed under acidic conditions (e.g., with TFA). The resulting secondary amine can then be functionalized, for example, by attaching moieties to improve solubility or modulate pharmacokinetic properties.

This strategic approach has been applied to the broader 4-aminopiperidine class in the development of novel therapeutics, including inhibitors of the Hepatitis C Virus (HCV) and new antifungal agents.[10][11]

Caption: Application of cis-4A-1B-3HP as a versatile scaffold in SAR studies.

Conclusion

tert-butyl cis-4-amino-3-hydroxypiperidine-1-carboxylate is a high-value chemical tool for researchers in drug discovery. Its defined stereochemistry and trifunctional nature provide a robust platform for the synthesis of novel and complex molecular entities. However, its commercial procurement is fraught with potential ambiguity regarding its stereoisomers. A rigorous, data-driven sourcing and verification strategy, centered on the critical analysis of ¹H NMR data, is paramount. By adhering to the principles outlined in this guide, researchers can confidently source the correct cis isomer and fully leverage its synthetic potential to accelerate the development of next-generation therapeutics.

References

- 1. scientificupdate.com [scientificupdate.com]

- 2. Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate | 203503-03-1 | Benchchem [benchchem.com]

- 3. Buy trans-4-Amino-1-boc-3-hydroxypiperidine | 443955-98-4 [smolecule.com]

- 4. tert-butyl (3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate 97% | CAS: 1007596-95-3 | AChemBlock [achemblock.com]

- 5. trans-4-Amino-1-Boc-3-hydroxypiperidine 97% | CAS: 443955-98-4 | AChemBlock [achemblock.com]

- 6. trans-4-Amino-1-boc-3-hydroxypiperidine | 1007596-95-3 | Benchchem [benchchem.com]

- 8. CAS 933477-84-0 | cis-1-boc-4-methylamino-3-hydroxypiperidine - Synblock [synblock.com]

- 9. researchgate.net [researchgate.net]

- 10. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis [mdpi.com]

The Strategic Role of cis-4-Amino-1-boc-3-hydroxypiperidine Derivatives in Modern Drug Discovery: A Technical Guide

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel chemical entities with optimal pharmacological profiles is a perpetual endeavor. Within this pursuit, certain molecular frameworks emerge as "privileged scaffolds" – structures that exhibit the inherent ability to bind to multiple biological targets, offering a versatile foundation for the development of a diverse range of therapeutic agents. The cis-4-amino-1-boc-3-hydroxypiperidine core is a quintessential example of such a scaffold. Its unique stereochemistry and the synthetic tractability afforded by the tert-butoxycarbonyl (Boc) protecting group have positioned it as a cornerstone in the design of potent and selective inhibitors for a variety of enzymes, most notably Dipeptidyl Peptidase-4 (DPP-4) and Poly (ADP-ribose) Polymerase (PARP).[1]

This in-depth technical guide provides a comprehensive overview of the synthesis, derivatization, and application of this compound derivatives and their analogs. We will delve into the causality behind synthetic strategies, explore the nuanced structure-activity relationships (SAR) that govern their biological effects, and present detailed protocols and mechanistic insights to empower researchers, scientists, and drug development professionals in their quest for next-generation therapeutics.

Synthesis of the Core Scaffold: A Stereoselective Challenge

The synthesis of the this compound scaffold with precise control over its stereochemistry is a critical undertaking, as the spatial arrangement of the amino and hydroxyl groups is paramount for effective target engagement.[2] Several synthetic strategies have been developed, often employing enzymatic resolutions or starting from chiral precursors to achieve the desired enantiopurity.

Causality in Synthetic Design: The Rationale Behind the Route

The choice of a synthetic route is often dictated by factors such as stereochemical control, scalability, and the availability of starting materials. One effective approach involves the diastereoselective reduction of a suitable precursor, such as 1-Boc-4-amino-piperidin-3-one. The use of specific reducing agents can favor the formation of the cis isomer. Biocatalytic methods, employing ketoreductase enzymes, have also gained prominence due to their high enantioselectivity and environmentally friendly nature.[3]

Detailed Experimental Protocol: Enzymatic Asymmetric Reduction of N-Boc-3-piperidone

This protocol describes the synthesis of (S)-1-Boc-3-hydroxypiperidine, a key precursor, using a ketoreductase (KRED) enzyme. This method is advantageous due to its high stereoselectivity.[3][4]

Materials:

-

N-1-Boc-3-piperidone

-

Ketoreductase (KRED) enzyme (e.g., KRED 110)

-

Nicotinamide adenine dinucleotide (NAD+)

-

Triethanolamine HCl buffer (200 mM, pH 7.5)

-

Isopropyl alcohol (IPA)

-

Ethyl acetate

-

Sodium sulfate (anhydrous)

-

Celite

Procedure:

-

Prepare a reaction mixture containing N-1-Boc-3-piperidone (10 g/L) dissolved in IPA.

-

To this solution, add 3% (w/v) KRED 110, 10 mM NAD+, and 200 mM triethanolamine HCl buffer (pH 7.5).[3]

-

Stir the reaction mixture at 230 rpm at a controlled temperature of 35–40 °C for 3–4 hours.[3]

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate and n-hexane (1:1) and ninhydrin for visualization.[3]

-

Upon completion of the reaction, filter the mixture through a pad of Celite to remove the enzyme.

-

Extract the filtrate with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to yield the (S)-1-Boc-3-hydroxypiperidine product as a yellow to brown oily residue.[3]

-

Further purification can be achieved by column chromatography if necessary.

This protocol provides a foundation for the synthesis of the chiral hydroxypiperidine core, which can then be further functionalized to introduce the amino group at the 4-position.

Visualizing the Synthetic Workflow

Caption: Enzymatic synthesis of (S)-1-Boc-3-hydroxypiperidine.

Derivatives and Analogs: Tailoring for Therapeutic Targets

The versatility of the this compound scaffold lies in its amenability to chemical modification at multiple positions. The 4-amino group serves as a key handle for introducing various substituents to interact with specific residues in the target protein's active site, while the 3-hydroxyl group can be modified to fine-tune physicochemical properties. The Boc-protected nitrogen at the 1-position allows for selective deprotection and further functionalization.

Strategies for Derivatization

-

N-Acylation/Alkylation of the 4-Amino Group: The primary amine at the 4-position can be readily acylated or alkylated to introduce a wide array of functional groups. This is a common strategy for extending into the binding pockets of target enzymes.

-

Modification of the 3-Hydroxyl Group: The hydroxyl group can be etherified, esterified, or replaced with other functional groups (e.g., fluorine) to modulate properties such as hydrogen bonding capacity, metabolic stability, and lipophilicity.

-

Functionalization of the Piperidine Nitrogen: Following deprotection of the Boc group, the secondary amine can be functionalized to introduce larger substituents or to link the piperidine scaffold to other molecular fragments.

Applications in Drug Discovery: Case Studies

The strategic application of this compound derivatives has led to the development of successful drugs and promising clinical candidates in several therapeutic areas.

Case Study 1: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes

Mechanism of Action: DPP-4 is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[5][6] These hormones are crucial for glucose homeostasis, as they stimulate glucose-dependent insulin secretion and suppress glucagon release.[7] By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to improved glycemic control in patients with type 2 diabetes.[5][6]

Role of the Scaffold: The cis-4-amino-3-hydroxypiperidine moiety is a key pharmacophore in several DPP-4 inhibitors. The amino group typically forms a crucial interaction with the S1 subpocket of the DPP-4 active site, mimicking the N-terminal amine of the natural substrates. The hydroxypiperidine ring provides a rigid scaffold that positions the interacting groups optimally for binding.

Structure-Activity Relationship (SAR):

-

The primary amino group is essential for potent inhibition.

-

The cis stereochemistry of the amino and hydroxyl groups is critical for optimal binding.

-

Substituents on the amino group can be varied to enhance potency and selectivity. For example, bulky aromatic or heteroaromatic groups can occupy the S2 subpocket of the enzyme.

Quantitative Data on DPP-4 Inhibition:

| Compound ID | R-Group on 4-Amino | DPP-4 IC50 (nM) | Reference |

| Sitagliptin Analog A | 2,4,5-Trifluorophenylacetyl | 19 | [8] |

| Alogliptin Analog B | 2-Cyanobenzyl | 6.57 | [9] |

| Derivative C | 3-(Trifluoromethyl)phenyl | 4.775 | [8] |

| Derivative D | 4-Bromobenzylidene | 1.266 | [7] |

Signaling Pathway Visualization:

Caption: Mechanism of action of DPP-4 inhibitors in the incretin pathway.

Case Study 2: Poly (ADP-ribose) Polymerase (PARP) Inhibitors for Cancer Therapy

Mechanism of Action: PARP enzymes, particularly PARP1, play a critical role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[3] When PARP is inhibited, these SSBs accumulate and can lead to the formation of double-strand breaks (DSBs) during DNA replication.[10] In cancer cells with defects in homologous recombination (HR), a major pathway for repairing DSBs (e.g., those with BRCA1/2 mutations), the inhibition of PARP leads to synthetic lethality, resulting in selective cancer cell death.[8]

Role of the Scaffold: The cis-4-amino-3-hydroxypiperidine scaffold can be incorporated into the structure of PARP inhibitors to provide a rigid framework for orienting key pharmacophoric elements. These elements can interact with the nicotinamide binding pocket of the PARP enzyme.

Structure-Activity Relationship (SAR):

-

The piperidine ring serves as a central scaffold to position aromatic or heteroaromatic moieties that mimic the nicotinamide portion of NAD+, the natural substrate of PARP.

-

Substituents on the piperidine ring can be modified to optimize binding affinity, selectivity, and pharmacokinetic properties.

Quantitative Data on PARP-1 Inhibition:

| Compound ID | Core Scaffold Modification | PARP-1 IC50 (nM) | Reference |

| Olaparib Analog E | Phthalazinone-piperazine | 16.10 | [10] |

| Analog F | Pyridopyridazinone-piperidine | 36 | [10] |

| Analog G | Benzimidazole-piperidine | ~50 | [5] |

DNA Repair Pathway Visualization:

Caption: Role of PARP inhibitors in DNA repair and synthetic lethality.

Conclusion and Future Perspectives

The this compound scaffold has firmly established its position as a privileged structure in medicinal chemistry. Its inherent conformational rigidity, coupled with the stereospecific presentation of key functional groups, provides an exceptional platform for the design of potent and selective enzyme inhibitors. The synthetic accessibility and versatility of this core have enabled the development of life-changing therapies for type 2 diabetes and various cancers.

The future of drug discovery will undoubtedly continue to leverage the unique attributes of this scaffold. The exploration of novel derivatives and analogs, guided by a deeper understanding of target biology and structure-based design, holds immense promise for addressing unmet medical needs. As our synthetic methodologies become more sophisticated and our understanding of disease mechanisms evolves, the this compound core will remain an invaluable tool in the arsenal of the medicinal chemist, paving the way for the next generation of innovative therapeutics.

References

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Physical and Chemical Stability of cis-4-Amino-1-boc-3-hydroxypiperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-4-Amino-1-boc-3-hydroxypiperidine is a valuable building block in medicinal chemistry, frequently incorporated into the synthesis of complex molecules with therapeutic potential. The piperidine motif is a prevalent heterocyclic scaffold found in numerous FDA-approved pharmaceuticals.[1] The stereochemistry and functional group presentation of this particular isomer make it a critical component for achieving desired pharmacological activity and selectivity. As with any key intermediate in drug development, a thorough understanding of its physical and chemical stability is paramount to ensure the integrity, purity, and quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the stability profile of this compound, detailing its degradation pathways and offering methodologies for its assessment.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its stability and developing appropriate handling and storage protocols.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₀N₂O₃ | [2] |

| Molecular Weight | 216.28 g/mol | [2] |

| Appearance | Solid | |

| Melting Point | 34-40 °C | |

| LogP | -0.2 | [2] |

The presence of both a protected amine (Boc group) and a free primary amine, along with a hydroxyl group, imparts a degree of polarity to the molecule, as indicated by the negative LogP value. This suggests good solubility in polar solvents. The tert-butoxycarbonyl (Boc) protecting group is a key feature influencing the molecule's chemical stability.[3]

Chemical Stability and Degradation Pathways

The chemical stability of this compound is primarily dictated by the lability of the Boc-protecting group and the reactivity of the amino and hydroxyl functionalities. Forced degradation studies are crucial for identifying potential degradation products and establishing stability-indicating analytical methods.[4]

Hydrolytic Stability

The Boc group is susceptible to cleavage under acidic conditions via hydrolysis.[5][6] This is a common deprotection strategy in organic synthesis.[7] The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[7][8]

Degradation Pathway: Acid Hydrolysis

References

- 1. escholarship.org [escholarship.org]

- 2. t-Butyl (3S,4R)-3-amino-4-hydroxypiperidine-1-carboxylate | C10H20N2O3 | CID 60146107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. jk-sci.com [jk-sci.com]

- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Solubility of cis-4-Amino-1-boc-3-hydroxypiperidine in Organic Solvents

Introduction: The Strategic Importance of cis-4-Amino-1-boc-3-hydroxypiperidine

This compound is a chiral synthetic building block of significant interest in medicinal chemistry and drug development. Its rigid piperidine scaffold, combined with the orthogonal reactivity of its functional groups—a Boc-protected amine, a primary amine, and a hydroxyl group—makes it a versatile intermediate for the synthesis of complex molecular architectures. The precise stereochemical arrangement of the cis-amino and hydroxyl groups offers a unique conformational constraint that is often sought after in the design of targeted therapeutics, including enzyme inhibitors and receptor ligands.[1]

A thorough understanding of the solubility of this intermediate is paramount for its effective use. Solubility data informs critical process development decisions, including the choice of reaction solvents, purification strategies (crystallization or chromatography), and formulation of final active pharmaceutical ingredients (APIs). This guide provides a comprehensive analysis of the factors governing the solubility of this compound, offers a predicted solubility profile based on structural analogs, and presents a detailed, field-proven protocol for its experimental determination.

Theoretical Framework for Solubility: A Molecule of Dichotomous Polarity

The solubility of this compound is dictated by the interplay of its distinct functional groups, which impart both polar and non-polar characteristics.

-

The Piperidine Ring: A saturated heterocycle that forms the core of the molecule. While the nitrogen atom can act as a hydrogen bond acceptor, the overall ring structure is largely non-polar.[2]

-

The tert-Butoxycarbonyl (Boc) Group: This bulky, lipophilic protecting group on the ring nitrogen significantly increases the molecule's non-polar character, thereby enhancing its affinity for organic solvents.[3]

-

The Hydroxyl (-OH) and Amino (-NH₂) Groups: These two polar, protic groups are capable of both donating and accepting hydrogen bonds. Their presence is the primary driver for solubility in polar solvents.

The cis stereochemistry of the hydroxyl and amino groups may allow for intramolecular hydrogen bonding, which could slightly reduce the molecule's interaction with solvent molecules compared to its trans isomer, potentially impacting solubility. The overall solubility in a given solvent will be a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

Caption: Molecular features of this compound and their interactions with different solvent classes.

Predicted and Analog-Based Solubility Profile

While precise, quantitative solubility data for this compound is not extensively published, a qualitative and semi-quantitative profile can be predicted based on its structural features and publicly available data for analogous compounds.

| Solvent Class | Solvent | Predicted Solubility | Rationale and Analog Data |

| Polar Protic | Methanol | Soluble to Highly Soluble | The hydroxyl and amino groups will strongly interact via hydrogen bonding. Analogs like (S)-1-Boc-3-hydroxypiperidine and 4-amino-1-boc-piperidine-4-carboxylic acid are reported to be soluble in methanol.[4][5] |

| Ethanol | Soluble | Similar to methanol, ethanol should be an effective solvent. 4-Anilino-1-Boc-piperidine shows a solubility of 25 mg/mL in ethanol.[3] | |

| Water | Sparingly Soluble to Insoluble | The large, non-polar Boc group is expected to significantly limit aqueous solubility. 4-Amino-1-Boc-piperidine is reported as insoluble in water.[6] | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble to Highly Soluble | DMSO is a strong hydrogen bond acceptor and can effectively solvate the polar groups. 4-Anilino-1-Boc-piperidine has a solubility of 25 mg/mL in DMSO.[3] |

| Dimethylformamide (DMF) | Soluble | DMF is another effective polar aprotic solvent. 4-Anilino-1-Boc-piperidine shows a solubility of 15 mg/mL in DMF.[3] | |

| Acetonitrile | Moderately Soluble | Acetonitrile is less polar than DMSO and DMF, so moderate solubility is expected. | |

| Chlorinated | Dichloromethane (DCM) | Moderately Soluble | The non-polar character of the Boc group and piperidine ring will favor solubility, but the polar groups may limit it. |

| Chloroform | Soluble | The ability of chloroform to act as a weak hydrogen bond donor may enhance solubility compared to DCM. 4-(N-Boc-amino)piperidine is soluble in chloroform at 30 mg/mL.[7] | |

| Ethers | Tetrahydrofuran (THF) | Moderately Soluble | THF is a moderately polar ether that should offer some solubility. |

| Non-Polar | Toluene | Sparingly Soluble | The dominant polar groups will likely lead to poor solubility in non-polar aromatic solvents. |

| Hexane | Insoluble | The molecule's polarity is too high for significant solubility in aliphatic hydrocarbons. |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

For researchers requiring precise solubility data, the equilibrium shake-flask method is the gold standard. This protocol provides a robust and reproducible approach.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (±0.01 mg)

-

Vials with screw caps (e.g., 4 mL glass vials)

-

Orbital shaker or rotator with temperature control

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system with a suitable detector (e.g., UV, ELSD, or MS)

Step-by-Step Methodology

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid this compound to a pre-weighed vial. The amount should be sufficient to ensure a solid phase remains at equilibrium.

-

Record the exact weight of the added solid.

-

Add a precise volume (e.g., 2.0 mL) of the chosen organic solvent to the vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is typically recommended to ensure that the dissolution process is complete.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved particles. This step is critical to prevent artificially high results.

-

-

Analysis and Quantification:

-

Prepare a series of calibration standards of the compound in the same solvent.

-

Dilute the filtered sample solution with the solvent as necessary to fall within the linear range of the calibration curve.

-

Analyze the diluted sample solution and the calibration standards by HPLC or UPLC.

-

Determine the concentration of the diluted sample by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution, accounting for any dilutions made.

-

The resulting concentration is the solubility of this compound in the tested solvent at the specified temperature, typically expressed in mg/mL or g/L.

-

Caption: Standard workflow for the experimental determination of solubility using the shake-flask method.

Conclusion and Application

This compound possesses a mixed polarity, suggesting good solubility in polar organic solvents such as alcohols, DMSO, and DMF, and limited solubility in water and non-polar hydrocarbons. For drug development professionals, this solubility profile is critical. Good solubility in solvents like methanol or ethanol is advantageous for purification by crystallization, while solubility in aprotic polar solvents is beneficial for conducting a wide range of synthetic transformations. The detailed experimental protocol provided herein offers a reliable method for obtaining the precise quantitative data necessary to optimize these processes, ensuring the efficient and scalable use of this valuable synthetic intermediate.

References

- 1. Buy trans-4-Amino-1-boc-3-hydroxypiperidine | 1007596-95-3 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. echemi.com [echemi.com]

- 5. 4-AMINO-1-BOC-PIPERIDINE-4-CARBOXYLIC ACID CAS#: 183673-71-4 [m.chemicalbook.com]

- 6. 4-Amino-1-Boc-piperidine | 87120-72-7 [chemicalbook.com]

- 7. 4-(N-Boc-amino)piperidine | CAS 73874-95-0 | Cayman Chemical | Biomol.com [biomol.com]

Methodological & Application